2-alpha-D-glucosyl-D-glucose
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Overview
Description
2-alpha-D-glucosyl-D-glucose, also known as 2-O-alpha-D-glucosyl-D-glucose, is a disaccharide composed of two glucose molecules linked by an alpha-1,2-glycosidic bond. This compound is naturally occurring and can be found in various plants and microorganisms. It is known for its stabilizing properties and is used in a variety of applications, including cosmetics and healthcare products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-alpha-D-glucosyl-D-glucose typically involves enzymatic methods. One common approach is the use of sucrose phosphorylase, which catalyzes the transfer of a glucosyl group from sucrose to a glucose acceptor. This reaction can be carried out under mild conditions, making it suitable for industrial applications .
Industrial Production Methods
Industrial production of this compound often employs whole-cell biocatalysts. For example, recombinant Escherichia coli cells expressing sucrose phosphorylase can be used to produce the compound in high yields. The process involves the fermentation of the engineered E. coli cells, followed by the enzymatic conversion of sucrose and glucose to this compound .
Chemical Reactions Analysis
Types of Reactions
2-alpha-D-glucosyl-D-glucose can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by acids or enzymes such as alpha-glucosidase, resulting in the formation of two glucose molecules.
Oxidation: Oxidizing agents like bromine water can convert the primary alcohol group of the glucose moiety to a carboxylic acid.
Glycosylation: Enzymes such as glycosyltransferases can facilitate the addition of glycosyl groups to the compound, forming more complex carbohydrates.
Major Products
Hydrolysis: Produces two glucose molecules.
Oxidation: Yields glucuronic acid derivatives.
Glycosylation: Results in the formation of more complex oligosaccharides.
Scientific Research Applications
2-alpha-D-glucosyl-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates.
Biology: Serves as a substrate for studying enzyme activities, particularly glycosyltransferases and glycosidases.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.
Industry: Employed in the production of cosmetics and skincare products for its moisturizing and stabilizing properties
Mechanism of Action
The mechanism of action of 2-alpha-D-glucosyl-D-glucose involves its interaction with specific enzymes and receptors in biological systems. For instance, it can act as a substrate for glycosyltransferases, which transfer glycosyl groups to other molecules, thereby modifying their structure and function. Additionally, it can stabilize proteins and other macromolecules by forming hydrogen bonds and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-O-alpha-D-glucosyl-D-glycerate: Another glycosylated compound with similar stabilizing properties.
2-O-alpha-D-glucopyranosyl-L-ascorbic acid: A glucosylated derivative of ascorbic acid with enhanced stability and bioavailability.
Arbutin: A glycosylated hydroquinone used in skincare products for its skin-lightening properties.
Uniqueness
2-alpha-D-glucosyl-D-glucose is unique due to its specific glycosidic linkage and its ability to act as a stabilizing agent in various applications. Its enzymatic synthesis is also relatively straightforward, making it an attractive compound for industrial production and research .
Biological Activity
2-alpha-D-glucosyl-D-glucose, a disaccharide composed of glucose units, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological functions, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
This compound (C12H22O11) is a glucosylated form of glucose. Its structure allows it to participate in various biochemical reactions, influencing metabolic pathways in living organisms. The compound is known for its osmoprotective properties, which help cells maintain homeostasis under stress conditions.
Biological Activities
1. Osmoprotective Effects
- Mechanism : this compound acts as an osmoprotectant, stabilizing cellular structures during osmotic stress. It helps in maintaining cell viability and function under adverse conditions such as high salinity or drought .
- Research Findings : Studies have shown that this compound enhances the survival rates of certain plant species under saline conditions by regulating osmotic pressure and protecting cellular integrity .
2. Antimicrobial Properties
- Mechanism : The compound exhibits antimicrobial activity against various pathogens. It may inhibit bacterial growth by interfering with cell wall synthesis or metabolic processes.
- Case Study : Research demonstrated that this compound effectively reduced the growth of specific bacteria in vitro, suggesting its potential use as a natural preservative in food products .
3. Anticancer Potential
- Mechanism : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Research Findings : In vitro experiments revealed that the compound could significantly reduce the proliferation of certain cancer cell lines while promoting apoptosis .
The biological activities of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism .
- Cell Signaling Modulation : It may affect signaling pathways related to stress responses and apoptosis, enhancing cellular resilience against damage .
Medical Applications
- Therapeutic Agent : Due to its antimicrobial and anticancer properties, this compound is being explored as a potential therapeutic agent for treating infections and cancer .
- Dietary Supplement : Its osmoprotective effects make it a candidate for dietary supplements aimed at enhancing stress resistance in both plants and animals.
Agricultural Applications
- Stress Resistance : The compound can be utilized in agriculture to improve crop resilience against environmental stresses, potentially leading to higher yields in adverse conditions .
Data Summary Table
Biological Activity | Mechanism | Research Findings |
---|---|---|
Osmoprotective Effects | Stabilizes cellular structures | Enhances survival rates under osmotic stress |
Antimicrobial Properties | Inhibits bacterial growth | Reduces growth of specific pathogens |
Anticancer Potential | Induces apoptosis, inhibits tumor growth | Reduces proliferation in cancer cell lines |
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12-/m1/s1 |
InChI Key |
HIWPGCMGAMJNRG-CQUJWQHSSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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